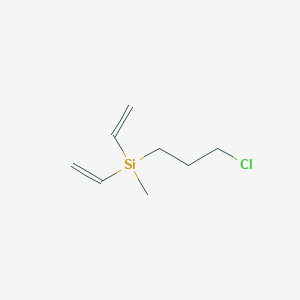

3-Chloropropylmethyldivinylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15ClSi |

|---|---|

Molecular Weight |

174.74 g/mol |

IUPAC Name |

3-chloropropyl-bis(ethenyl)-methylsilane |

InChI |

InChI=1S/C8H15ClSi/c1-4-10(3,5-2)8-6-7-9/h4-5H,1-2,6-8H2,3H3 |

InChI Key |

ORCHSSOHUOWREO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCCl)(C=C)C=C |

Origin of Product |

United States |

The World of Organosilicon Chemistry and Its Impact on Materials Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has profoundly influenced the development of advanced materials. The unique characteristics of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, impart distinct properties to organosilicon polymers. These properties often include high thermal stability, excellent chemical resistance, low surface tension, and high gas permeability.

The significance of organosilicon compounds in materials science is vast and varied. Silicones, which are polymers with a siloxane (-Si-O-) backbone, are perhaps the most well-known class of organosilicon polymers, finding applications as sealants, adhesives, lubricants, and in medical devices. However, the field extends far beyond traditional silicones to include a diverse range of polymers such as polysilanes, polycarbosilanes, and polysilazanes, each with unique and valuable properties for applications in electronics, ceramics, and coatings.

Functionalized Silanes: Versatile Monomers and Reactive Intermediates

Functionalized silanes are organosilicon compounds that possess one or more reactive groups attached to the silicon atom. These functional groups can be organic moieties, such as vinyl, amino, epoxy, or chloroalkyl groups, or hydrolyzable groups like alkoxy or chloro groups. This dual functionality allows them to act as molecular bridges between inorganic substrates and organic polymers, a role often referred to as a coupling agent.

As monomers, functionalized silanes are instrumental in the synthesis of polymers with precisely controlled architectures and functionalities. The presence of reactive groups allows for a variety of polymerization techniques, including addition polymerization, condensation polymerization, and ring-opening polymerization. For instance, vinyl-functionalized silanes can readily participate in radical polymerization or in hydrosilylation reactions, a powerful method for forming silicon-carbon bonds.

The chloroalkyl group, as seen in 3-Chloropropylmethyldivinylsilane, introduces a site for nucleophilic substitution, enabling the grafting of other functional molecules onto the silane (B1218182) or the polymer derived from it. This versatility makes functionalized silanes indispensable as reactive intermediates for the synthesis of complex macromolecular structures and for the surface modification of materials.

Reactivity and Mechanistic Studies of 3 Chloropropylmethyldivinylsilane

Reactivity of the Silicon-Chlorine Bond

The Si-Cl bond is highly polarized due to the significant difference in electronegativity between silicon and chlorine, rendering the silicon atom highly electrophilic. This makes it susceptible to attack by nucleophiles and hydrolysis.

Nucleophilic substitution at the silicon atom of chlorosilanes is a fundamental reaction in organosilicon chemistry. libretexts.org Unlike carbon-based systems which can proceed via Sₙ1 or Sₙ2 mechanisms, substitution at silicon typically follows a bimolecular pathway that involves a pentacoordinate intermediate or transition state. This allows for the facile replacement of the chloride leaving group with a variety of nucleophiles. libretexts.org

Common nucleophilic substitution reactions for compounds like 3-Chloropropylmethyldivinylsilane include reactions with alcohols to form alkoxysilanes, amines to form silylamines, and organometallic reagents to form new silicon-carbon bonds. Zinc-catalyzed substitution reactions with organomagnesium reagents (Grignard reagents) have proven effective for creating tetraorganosilanes from chlorosilanes under mild conditions. nih.govorganic-chemistry.org For instance, reacting this compound with a Grignard reagent such as phenylmagnesium bromide, potentially catalyzed by a zinc salt, would yield 3-Chloropropylmethylphenylvinylsilane. organic-chemistry.org Studies on related chloropropyl-substituted silanes have shown that the chloroalkyl group can also undergo substitution, for example with sodium azide, to introduce new functionalities. researchgate.net

The general scheme for nucleophilic substitution at the Si-Cl bond is as follows:

R₃Si-Cl + Nu⁻ → R₃Si-Nu + Cl⁻ (where Nu⁻ represents a nucleophile)

The Si-Cl bond is highly susceptible to hydrolysis, reacting readily with water or even atmospheric moisture. The initial step is the nucleophilic attack of water on the electrophilic silicon atom, displacing the chloride ion to form a silanol (B1196071) (a compound containing a Si-OH group). In the case of this compound, this results in the formation of 3-Chloropropylmethyldivinylsilanol. libretexts.org

Reaction 1: Hydrolysis (CH₂=CH)₂Si(CH₃)(CH₂CH₂CH₂Cl) + H₂O → (CH₂=CH)₂Si(CH₃)(OH) + HCl

Silanols are often unstable and readily undergo self-condensation reactions, especially under acidic or basic conditions, to form stable siloxane (Si-O-Si) linkages. The silanol produced from the hydrolysis can react with another silanol molecule or an unreacted chlorosilane molecule to form a disiloxane, eliminating water or hydrogen chloride, respectively. libretexts.orgacs.org

Reaction 2: Condensation 2 (CH₂=CH)₂Si(CH₃)(OH) → (CH₂=CH)₂(CH₃)Si-O-Si(CH₃)(CH₂=CH)₂ + H₂O

This process can continue, leading to the formation of larger linear or cyclic oligomers and ultimately high-molecular-weight polysiloxanes. The kinetics of hydrolysis and condensation are complex and depend on factors such as pH, solvent, and the concentration of reactants. nih.gov

Reactivity of the Vinyl Functionalities

The two vinyl groups attached to the silicon atom are sites of unsaturation, making them available for addition reactions. The most significant of these is hydrosilylation.

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene's carbon-carbon double bond. wikipedia.orglibretexts.org For this compound, one or both vinyl groups can react with a hydrosilane (e.g., H-SiR'₃) in the presence of a catalyst to form new silicon-carbon bonds, creating an ethyl bridge between two silicon atoms. This reaction is fundamental to the curing of silicone polymers and the synthesis of complex organosilicon molecules. nih.govresearchgate.net

The reaction generally follows the Chalk-Harrod mechanism or a modified version thereof. The classical Chalk-Harrod mechanism involves: wikipedia.orgmdpi.com

Oxidative addition of the hydrosilane (Si-H) to the metal catalyst.

Coordination of the vinyl group to the metal center.

Insertion of the alkene into the metal-hydride (M-H) bond.

Reductive elimination of the final alkylsilane product, regenerating the catalyst.

A modified Chalk-Harrod mechanism proposes the insertion of the alkene into the metal-silyl (M-Si) bond instead. wikipedia.orgnih.gov

A wide array of transition metal complexes can catalyze hydrosilylation, with the choice of catalyst influencing reaction efficiency, selectivity, and functional group tolerance. nih.gov

| Catalyst Type | Common Examples | Key Characteristics & Findings | Citations |

| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst (Pt₂(dvtms)₃) | Highly active and widely used in industry. Typically provides anti-Markovnikov products. The mechanism is well-described by the Chalk-Harrod model. Can be inhibited to control cure rates. | nih.govresearchgate.netmdpi.combohrium.comrsc.org |

| Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃), [Rh(Xantphos)Cl] | Effective for selective hydrosilylation. Can be used to achieve different selectivities (e.g., β-(Z) vinylsilanes from alkynes). Mechanistic studies suggest multiple possible pathways, including double hydride mechanisms. | nih.govrsc.orgnih.gov |

| Cobalt | Co(acac)₂, Co-pincer complexes | Earth-abundant alternative to precious metals. Catalyst activity and selectivity are highly dependent on the ligand system and can be tuned to yield either Markovnikov or anti-Markovnikov products. | nih.govresearchgate.netacs.orgresearchgate.netrsc.org |

| Nickel | Ni(II) complexes with α-diimine or phosphine (B1218219) ligands | Inexpensive and effective for anti-Markovnikov hydrosilylation of terminal alkenes. The mechanism can be distinct from the Chalk-Harrod pathway, sometimes involving Ni(I) species or nanoparticle catalysis. | acs.orgresearchgate.netnih.govchimia.chprinceton.edu |

| Manganese | Mn-pincer complexes | Emerging earth-abundant catalyst systems being explored for hydrosilylation reactions. | nih.gov |

The addition of the Si-H bond across the vinyl group's C=C double bond can result in two different constitutional isomers (regioisomers):

α-addition (Markovnikov product): The silyl (B83357) group adds to the internal carbon of the vinyl group, and the hydrogen adds to the terminal carbon.

β-addition (anti-Markovnikov product): The silyl group adds to the terminal carbon of the vinyl group, and the hydrogen adds to the internal carbon.

For terminal alkenes like the vinyl groups in this compound, platinum-catalyzed hydrosilylation typically yields the linear β-addition (anti-Markovnikov) product with high selectivity. wikipedia.orglibretexts.org However, the choice of catalyst and ligands can be used to control the outcome. For example, certain cobalt and nickel catalyst systems can be tuned to favor either the branched α-product or the linear β-product. researchgate.netprinceton.edu

Stereoselectivity refers to the spatial arrangement of the atoms in the product. While not as relevant for the hydrosilylation of a simple vinyl group, it is a critical factor in the hydrosilylation of internal alkynes, where cis (Z-isomer) or trans (E-isomer) addition can occur, leading to different geometric isomers of the resulting vinylsilane. rsc.orgscientificspectator.com The choice of catalyst, such as specific rhodium or ruthenium complexes, can provide high stereocontrol in these reactions.

Hydrosilylation Reactions Involving the Divinylsilane Moiety

Mechanistic Models for Hydrosilylation (e.g., Chalk-Harrod Mechanism)

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like an alkene, is a fundamental reaction for creating organosilicon compounds. wikipedia.org For the vinyl groups of this compound, this reaction is typically catalyzed by transition metal complexes, most notably those of platinum. mdpi.comnih.gov The most widely accepted model for this transformation is the Chalk-Harrod mechanism. mdpi.comnih.govnumberanalytics.com

The classical Chalk-Harrod mechanism proceeds through a series of steps involving the metal catalyst: mdpi.com

Oxidative Addition: The Si-H bond of a hydrosilane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl complex. numberanalytics.com

Olefin Coordination: One of the vinyl groups of this compound coordinates to the metal center.

Migratory Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This step typically proceeds in an anti-Markovnikov fashion, where the hydrogen attaches to the more substituted carbon of the double bond, and the metal attaches to the terminal carbon.

Reductive Elimination: The final product, a silyl-ethane bridge, is formed by the reductive elimination of the alkyl and silyl ligands, regenerating the active catalyst. mdpi.com

A variation of this process, known as the modified Chalk-Harrod mechanism, has also been proposed. wikipedia.orgnih.gov In this pathway, the alkene inserts into the metal-silyl (M-Si) bond rather than the metal-hydride bond, followed by reductive elimination of a C-H bond. wikipedia.orgmdpi.com Depending on the conditions and catalyst, side reactions such as dehydrogenative silylation can occur, leading to the formation of vinylsilanes. wikipedia.org

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Acyclic Diene Metathesis Polymerization)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum carbene complexes. organic-chemistry.org The divinyl functionality of this compound makes it a suitable substrate for several types of metathesis reactions.

Cross-Metathesis (CM): This reaction involves the intermolecular exchange of substituents between two different olefins. organic-chemistry.org this compound can undergo CM with other alkenes. The reaction of vinylsilanes with olefins like styrenes or other 1-alkenes, catalyzed by Grubbs-type ruthenium catalysts, can produce substituted vinylsilanes with good yield and selectivity. researchgate.netresearchgate.net The reaction's selectivity depends on the relative reactivity of the olefin partners, which can be classified based on their tendency to homodimerize. illinois.edu For instance, the cross-metathesis of a vinylsilane with an excess of another olefin can drive the reaction toward the desired cross-product. researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile alkene, such as ethylene (B1197577). wikipedia.orgrsc.org As a divinyl monomer, this compound can, in principle, undergo ADMET to form unsaturated polycarbosilanes. This process involves the iterative metathesis of the terminal vinyl groups of the monomers. acs.orgnih.gov The reaction is an equilibrium process, and high vacuum is typically required to remove the ethylene byproduct and drive the polymerization towards high molecular weight polymers. d-nb.info The resulting polymer would feature a backbone containing alternating silyl and alkene units, with the chloropropyl group as a pendant functionality available for further modification.

| Catalyst Type | Common Examples | Key Characteristics |

|---|---|---|

| Grubbs Catalysts (Ru-based) | Grubbs' 1st, 2nd, and 3rd Generation Catalysts, Hoveyda-Grubbs Catalysts | High tolerance to various functional groups, stable in air and moisture. illinois.edu |

| Schrock Catalysts (Mo- or W-based) | Schrock's molybdenum-imido alkylidene complexes | Highly active, particularly for sterically demanding substrates, but sensitive to air and moisture. organic-chemistry.org |

Free Radical Additions to Vinyl Groups

The vinyl groups of this compound can undergo free-radical addition reactions. wikipedia.org A classic example is the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR) or UV light. masterorganicchemistry.com This reaction proceeds via a radical chain mechanism and exhibits anti-Markovnikov regioselectivity. libretexts.orglibretexts.org

The mechanism involves three main stages:

Initiation: The weak oxygen-oxygen bond in the peroxide homolytically cleaves upon heating or irradiation to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.comlibretexts.org

Propagation: The bromine radical adds to one of the vinyl groups. The addition occurs at the terminal carbon, which is less sterically hindered, to form the more stable secondary radical on the carbon adjacent to the silicon atom. This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov addition product and regenerating a bromine radical to continue the chain. masterorganicchemistry.comlibretexts.org

Termination: The reaction ceases when two radicals combine. youtube.com

This anti-Markovnikov addition provides a complementary method to the electrophilic addition of HBr, allowing for selective functionalization of the vinyl groups.

Electrophilic Reactions of Vinylsilanes

The vinyl groups in this compound can react with electrophiles. A key feature of vinylsilanes in these reactions is the β-silyl effect, where the silicon atom stabilizes a positive charge on the carbon atom two positions away (the β-carbon) through hyperconjugation. chemtube3d.com

Intermolecular and Intramolecular Functionalization Pathways

The bifunctional nature of this compound, possessing both vinyl and chloropropyl groups, enables a wide array of selective transformations and cyclization reactions.

Cyclization Reactions

The structure of this compound and its derivatives makes them precursors for intramolecular cyclization reactions to form silicon-containing heterocycles. After an initial reaction at one of the vinyl groups, the newly introduced functionality can react with the chloropropyl chain.

An example of this pathway was demonstrated with the related dimethyl(3-chloropropyl)vinylsilane. researchgate.net Aminomercuration-demercuration of the vinyl group with aniline (B41778) yielded a dimethyl(3-chloropropyl)(2-phenylaminopropyl)silane intermediate. This intermediate then underwent an intramolecular nucleophilic substitution, where the newly formed secondary amine attacked the electrophilic carbon of the chloropropyl group, displacing the chloride ion. This cyclization resulted in the formation of a seven-membered heterocyclic ring, 2,4,4-trimethyl-1-phenyl-1-aza-4-silacycloheptane. researchgate.net Such intramolecular pathways are powerful methods for constructing complex cyclic architectures from relatively simple linear precursors. nih.govcolab.ws

Polymerization and Copolymerization of 3 Chloropropylmethyldivinylsilane

Homopolymerization Mechanisms

The polymerization of 3-Chloropropylmethyldivinylsilane can be approached through several distinct mechanistic pathways, leveraging the reactivity of its two primary functional moieties: the vinyl groups (C=C) and the silicon-chlorine (Si-Cl) bond. These pathways can be broadly categorized into chain-growth polymerizations, initiated at the vinyl groups, and step-growth polymerizations, which involve the reaction of the Si-Cl bond.

Chain-Growth Polymerization Initiated by Vinyl Groups

Chain-growth polymerization involves the sequential addition of monomer units to a growing polymer chain. For this compound, this process is initiated at the carbon-carbon double bonds of its vinyl groups. The bifunctional nature of this monomer, possessing two vinyl groups, presents a significant propensity for crosslinking, which can lead to the formation of insoluble, three-dimensional polymer networks. rsc.org The progression and outcome of the polymerization are highly dependent on the type of initiator used, which determines whether the active center of the growing chain is a radical, a cation, or an anion.

Free radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. purdue.edu

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), typically induced by heat or light. purdue.edu This initiator radical then adds to one of the vinyl groups of a this compound monomer, forming a new, monomer-centered radical.

Propagation: The newly formed radical reacts with the vinyl group of another monomer molecule. This step repeats, rapidly extending the polymer chain. nih.gov Because this compound has a second vinyl group, this pendant vinyl group can also react with a growing polymer chain. This secondary reaction leads to the formation of a crosslink, connecting two polymer chains.

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in the termination of both chains. rsc.org

The primary challenge in the free radical homopolymerization of divinyl monomers like this compound is the high tendency to form a crosslinked network or gel at very low monomer conversion. rsc.org This makes the synthesis of a soluble, linear homopolymer difficult. The reactivity of both vinyl groups leads to a rapid increase in molecular weight and viscosity, culminating in an insoluble polymer network.

Table 1: Key Stages of Free Radical Polymerization

Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, typically a strong protic acid or a Lewis acid in conjunction with a co-initiator (like a trace amount of water). wikipedia.orgyoutube.com This method is effective for vinyl monomers that possess electron-donating substituents, which can stabilize the resulting carbocationic active center. wikipedia.org

Initiation: An initiator, such as a proton (H+), attacks one of the vinyl groups of the this compound monomer. This breaks the pi bond and forms a carbocation on the more substituted carbon atom (following Markovnikov's rule). youtube.com The silicon atom can exert a stabilizing effect on a β-carbocation, potentially influencing this process.

Propagation: The carbocationic end of the growing chain reacts with the vinyl group of another monomer molecule. This addition regenerates the carbocation at the new chain end, allowing the polymerization to continue. wikipedia.org

Termination and Chain Transfer: The reaction can be terminated by the reaction of the carbocation with a nucleophile, including the counter-ion, or through chain transfer, where a proton is transferred from the growing chain to a monomer molecule, terminating the original chain and starting a new one.

Similar to free radical polymerization, the presence of two vinyl groups means that cationic polymerization of this compound is also susceptible to crosslinking. The pendant vinyl group can be attacked by a growing cationic chain, leading to the formation of a branched or networked structure. The reaction conditions, such as temperature and solvent polarity, significantly influence the rates of propagation, termination, and chain transfer. wikipedia.org

Table 2: Initiator Systems for Cationic Polymerization

Anionic polymerization is initiated by a nucleophile, such as an organometallic compound like n-butyllithium (n-BuLi). This method is most suitable for monomers with electron-withdrawing substituents that can stabilize the propagating carbanionic active center. purdue.edu

Initiation: A strong nucleophilic initiator, like the butyl anion (Bu⁻) from n-BuLi, attacks a vinyl group of the this compound monomer. This results in the formation of a new, larger carbanion.

Propagation: The carbanionic end of the growing polymer chain adds across the double bond of another monomer molecule. This process repeats, extending the polymer chain while maintaining the carbanionic active center at the chain end.

Termination: In highly purified systems, there is no inherent termination step, leading to what is known as "living polymerization." The active carbanionic ends remain until they are intentionally "killed" by the addition of a terminating agent, such as water or an alcohol. mdpi.com

For divinyl monomers, selective anionic polymerization of just one vinyl group is sometimes possible under carefully controlled conditions, which would leave the second vinyl group as a pendant functional group on the polymer backbone. researchgate.net This requires an initiator system and reaction conditions that favor the polymerization of one vinyl group over the other and suppress the reaction of the growing carbanion with the pendant vinyl groups of already incorporated monomers. researchgate.netbohrium.com If such selectivity is not achieved, crosslinking will occur, leading to gel formation.

Coordination polymerization utilizes transition metal catalysts, most famously Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃). wikipedia.org This method is renowned for its ability to produce polymers with high stereoregularity (e.g., isotactic or syndiotactic polypropylene). britannica.com The mechanism involves the insertion of the monomer into a transition metal-carbon bond at the active site of the catalyst. ias.ac.in

The polymerization of this compound using Ziegler-Natta catalysts presents challenges. These catalysts are typically used for non-polar alpha-olefins like ethylene (B1197577) and propylene. wikipedia.org The presence of functional groups containing heteroatoms, such as the chlorine atom in the chloropropyl group, can act as Lewis bases and poison the Lewis acidic catalyst center, reducing or eliminating its activity. ias.ac.in

Assuming catalyst poisoning could be overcome, the polymerization would proceed via the following steps:

Monomer Coordination: The vinyl group of the monomer coordinates to the vacant orbital of the transition metal center.

Insertion: The coordinated vinyl group inserts into the metal-alkyl bond of the catalyst site, extending the polymer chain.

Chain Growth: This process repeats, with new monomer molecules coordinating and inserting.

The presence of two vinyl groups would likely lead to crosslinking, similar to other chain-growth methods. However, the primary obstacle remains the potential incompatibility of the functional monomer with the sensitive catalyst system. ias.ac.in

Step-Growth Polymerization via Silicon-Chlorine Reactivity

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. libretexts.org For this compound, the reactive silicon-chlorine (Si-Cl) bond can serve as the functional group for this type of polymerization, most commonly through hydrolytic polycondensation. uni-wuppertal.de This process does not involve the vinyl groups, which would remain as pendant functionalities on the resulting polymer backbone.

The mechanism typically proceeds as follows:

Hydrolysis: The Si-Cl bond is highly susceptible to hydrolysis. In the presence of water, it rapidly reacts to form a silanol (B1196071) group (Si-OH), releasing hydrogen chloride (HCl) as a byproduct. uni-wuppertal.de

Condensation: The newly formed silanols are reactive and can condense with each other. Two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. uni-wuppertal.de Alternatively, a silanol group can react with a remaining Si-Cl group to form a siloxane bond and HCl.

This process of hydrolysis followed by condensation repeats, linking the monomer units together through a polysiloxane backbone. researchgate.net Since the starting monomer has only one Si-Cl bond, the resulting polymer would be linear, with each silicon atom in the backbone bearing a methyl, a chloropropyl, and two vinyl groups that have been converted into bridging ethylene groups connected to the next silicon atom via the polymerization of the vinyl groups. However, if the intention is to polymerize solely through the Si-Cl bond, this would typically be done in a co-polymerization with a di- or tri-chlorosilane to build the main chain. In the context of homopolymerization, if the vinyl groups were to remain unreacted, another reactive site on the molecule would be needed to link the units. The Si-Cl bond provides this site for a polycondensation reaction.

Table 3: Comparison of Polymerization Mechanisms for this compound

Table of Compounds

Copolymerization Strategies

Detailed experimental data on the copolymerization of this compound with other monomers is not present in the available literature. Therefore, a scientifically rigorous discussion of the following sub-topics is not feasible.

Statistical Copolymer Synthesis

There are no published studies detailing the synthesis of statistical copolymers incorporating this compound. Information regarding its reactivity ratios with other common monomers, which is essential for predicting copolymer composition, is unavailable.

Block Copolymer Architectures

The synthesis of block copolymers requires controlled or living polymerization techniques. While such methods are well-established for other vinyl and silane-containing monomers, their application to this compound has not been reported.

Graft Copolymer Systems

Graft copolymers could theoretically be synthesized using the chloropropyl group as an initiation site for "grafting-from" polymerization or as a point of attachment in a "grafting-to" approach. However, no specific examples or research findings concerning this compound in graft copolymer systems have been documented.

Role as a Crosslinking Agent or Macromonomer

The bifunctional nature of the two vinyl groups suggests that this compound could function as a crosslinking agent in polymerization reactions. It could also potentially be used to synthesize macromonomers. Nevertheless, there is no specific research to confirm or characterize this behavior, nor are there any data tables available to illustrate its effects.

Control of Polymer Architecture and Molecular Weight

The precise control over polymer architecture and molecular weight is a key aspect of modern polymer synthesis.

Living Polymerization Techniques

There is no evidence in the scientific literature of the application of living polymerization techniques (such as anionic, cationic, or controlled radical polymerization) to this compound. Consequently, there are no findings on the ability to control the molecular weight, polydispersity, or architecture of polymers derived from this specific monomer.

Network Polymer Formation

The formation of network polymers from this compound can be achieved through various polymerization mechanisms that leverage the reactivity of its two vinyl groups. These vinyl groups serve as reactive sites for cross-linking, leading to the formation of a three-dimensional polymer network. The presence of the chloropropyl group provides additional functionality that can be utilized for further modifications of the resulting polymer network.

One of the primary methods for forming a network structure from this compound is through hydrosilylation . This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl groups of the silane (B1218182) in the presence of a platinum-based catalyst. By using a cross-linking agent containing multiple Si-H groups, a highly cross-linked network can be formed. The stoichiometry between the vinyl groups of this compound and the Si-H groups of the cross-linker is a critical parameter that determines the final properties of the network polymer.

The properties of the resulting network polymer, such as its mechanical strength, thermal stability, and chemical resistance, are highly dependent on the cross-linking density. A higher degree of cross-linking generally leads to a more rigid and robust material. The chloropropyl groups within the polymer network remain available for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

| Polymerization Method | Cross-linking Mechanism | Key Parameters | Resulting Network Properties |

| Hydrosilylation | Addition of multi-functional Si-H cross-linker across vinyl groups | Catalyst type and concentration, Stoichiometry of vinyl to Si-H groups, Temperature | Controlled cross-link density, Good thermal stability |

| Free-Radical Polymerization | Cross-linking through polymerization of both vinyl groups | Initiator type and concentration, Temperature, Monomer concentration | High cross-link density, Variable network homogeneity |

Functional Prepolymers and Oligomers Derived from this compound

Functional prepolymers and oligomers are lower molecular weight polymers that contain reactive functional groups, allowing them to be further reacted or cured to form final products. The synthesis of such materials from this compound offers a versatile platform for creating a wide range of tailored materials. The presence of both vinyl and chloropropyl groups allows for various synthetic strategies to produce functional prepolymers and oligomers.

One method to synthesize functional prepolymers is through controlled radical polymerization techniques. By carefully controlling the polymerization conditions, it is possible to favor the reaction of only one vinyl group per monomer unit, leading to the formation of linear or branched polymers with pendant vinyl and chloropropyl groups. These pendant groups can then be used for subsequent cross-linking or functionalization reactions.

Hydrosilylation can also be employed to create functional prepolymers and oligomers. By reacting this compound with a calculated amount of a monohydrosilane, it is possible to cap one of the vinyl groups, leaving the other available for further polymerization. Alternatively, copolymerization with other vinyl-functional monomers can lead to the formation of random or block copolymers with tailored properties.

A notable example of synthesizing a functional prepolymer involves the Piers-Rubinsztajn reaction . While not directly involving the vinyl groups, this reaction can be used to create linear polysiloxanes with chloropropyl side chains. For instance, the reaction between a hydrogen-terminated polydimethylsiloxane (PDMS) and a related compound, 3-chloropropylmethyldimethoxysilane, yields a linear polysiloxane with pendant chloropropyl groups mdpi.com. This demonstrates the feasibility of incorporating the chloropropyl functionality into a prepolymer backbone, which can then be further modified.

The resulting functional prepolymers and oligomers can be characterized by various analytical techniques to determine their molecular weight, composition, and functional group content. These materials serve as valuable intermediates for the synthesis of a wide array of more complex polymer architectures and functional materials.

| Synthesis Method | Description | Resulting Prepolymer/Oligomer Structure | Potential Applications |

| Controlled Radical Polymerization | Polymerization of one vinyl group, leaving the other pendant. | Linear or branched with pendant vinyl and chloropropyl groups. | Cross-linkable resins, Graft copolymers. |

| Partial Hydrosilylation | Reaction of one vinyl group with a monohydrosilane. | Linear oligomers with terminal or pendant vinyl groups. | Building blocks for block copolymers, Surface modification agents. |

| Piers-Rubinsztajn Reaction (with related silanes) | Formation of linear polysiloxanes with functional side chains. | Linear polysiloxane with pendant chloropropyl groups. | Functional silicone fluids, Elastomer precursors. |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Chloropropylmethyldivinylsilane and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds like 3-Chloropropylmethyldivinylsilane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton groups. The vinyl protons typically appear in the downfield region, while the protons of the chloropropyl group and the methyl group resonate at characteristic chemical shifts. The integration of the signal intensities corresponds to the ratio of protons in each group, which for this compound is expected to be 3:2:2 for the methyl, methylene (B1212753) adjacent to chlorine, and the other methylene group in the propyl chain, respectively. docbrown.infoyoutube.com The splitting patterns (e.g., triplets, multiplets) arise from spin-spin coupling between neighboring non-equivalent protons and provide valuable information about the connectivity of the carbon skeleton. docbrown.infoyoutube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Si-CH₃ | ~0.1 - 0.3 | Singlet |

| Si-CH₂- | ~0.7 - 1.0 | Multiplet |

| -CH₂-CH₂Cl | ~1.8 - 2.1 | Multiplet |

| -CH₂Cl | ~3.4 - 3.6 | Triplet |

| =CH₂ | ~5.7 - 6.2 | Multiplet |

| -CH= | ~5.9 - 6.3 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization state of the carbon. libretexts.orgyoutube.com For instance, the carbons of the vinyl groups will have significantly different chemical shifts compared to the sp³ hybridized carbons of the propyl chain and the methyl group. libretexts.orgyoutube.com The carbon attached to the chlorine atom will be shifted downfield due to the inductive effect of the electronegative chlorine. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Si-CH₃ | ~ -5 to 0 |

| Si-CH₂- | ~15 - 20 |

| -CH₂-CH₂Cl | ~25 - 30 |

| -CH₂Cl | ~45 - 50 |

| =CH₂ | ~130 - 135 |

| -CH= | ~138 - 142 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Silicon-29 (²⁹Si) NMR is a powerful tool for directly probing the silicon environment. Although ²⁹Si has a low natural abundance and a lower gyromagnetic ratio compared to ¹H, it provides invaluable information about the substitution pattern and electronic environment around the silicon atom. huji.ac.ilresearchgate.net The chemical shift of the silicon nucleus in this compound is influenced by the attached methyl, vinyl, and chloropropyl groups. researchgate.netresearchgate.net In the case of its polymeric derivatives, ²⁹Si NMR can distinguish between different structural units within the polymer chain, such as linear, branched, and cross-linked moieties, by revealing changes in the silicon chemical shift. nih.govdtic.milresearchgate.net

The chemical shift range for ²⁹Si is broad, allowing for clear differentiation of various silicon environments. huji.ac.il For this compound, a single resonance is expected. However, for its polymers, multiple signals or broadened peaks would indicate a variety of silicon environments resulting from the polymerization process. dtic.mil

For complex molecules and polymers, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the context of this compound, a COSY spectrum would show cross-peaks between the protons of the adjacent methylene groups in the propyl chain, confirming their connectivity. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map the direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgustc.edu.cncolumbia.edu An HSQC spectrum of this compound would show a correlation peak for each C-H bond, definitively assigning which protons are attached to which carbons. columbia.educolumbia.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic pattern with a ratio of approximately 3:1, which can aid in confirming the presence of chlorine in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in predictable ways upon ionization, and the resulting fragment ions are detected. Common fragmentation pathways for organosilanes include cleavage of the Si-C bonds. For this compound, characteristic fragments would likely result from the loss of a vinyl group, a methyl group, or the chloropropyl chain. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide a characteristic fingerprint of the functional groups present in the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching and bending vibrations of the methyl and methylene groups.

C=C stretching of the vinyl groups.

=C-H stretching and bending of the vinyl groups.

Si-C stretching.

C-Cl stretching of the chloropropyl group. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. researchgate.net While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For this compound, the C=C and Si-C bonds are expected to give rise to strong Raman signals.

The analysis of both IR and Raman spectra provides a comprehensive picture of the functional groups present in this compound and can be used to monitor changes in these groups during polymerization. For example, the disappearance or reduction in the intensity of the vinyl group vibrations would indicate that these groups have reacted to form the polymer backbone.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H (alkyl) | Stretching | 2850 - 3000 | IR, Raman |

| C-H (vinyl) | Stretching | 3010 - 3095 | IR, Raman |

| C=C (vinyl) | Stretching | 1590 - 1650 | IR, Raman |

| Si-CH₃ | Rocking/Deformation | ~800 - 850, ~1250 | IR, Raman |

| Si-Vinyl | Stretching | ~1400 - 1410 | IR, Raman |

| C-Cl | Stretching | 650 - 850 | IR |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Single Crystal Structure Determination

For a molecule such as this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable structural information. The process would involve growing a high-quality crystal, typically by slow evaporation of a solvent from a saturated solution, and then mounting it on a goniometer within an X-ray diffractometer. researchgate.net As the crystal is rotated in the X-ray beam, a detector collects the diffraction data, which is then processed computationally to solve the crystal structure. youtube.com

While a specific single crystal X-ray structure for this compound is not publicly available in established databases, the hypothetical data that such an analysis would yield is presented in Table 1. This information would be critical for understanding the precise spatial arrangement of the chloropropyl, methyl, and vinyl groups around the central silicon atom, as well as the intermolecular interactions in the solid state. Such data is fundamental for structure-property relationship studies and for the rational design of new materials. nist.govnih.gov

Table 1: Hypothetical Single Crystal X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 14.30 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1150.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.095 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a single crystal X-ray diffraction experiment.

Synergistic Application of Multiple Spectroscopic Methods for Comprehensive Structure Elucidation

In the absence of single-crystal X-ray data, or as a complementary approach, the synergistic use of various spectroscopic techniques is essential for the comprehensive structural elucidation of this compound and its polymeric derivatives. organicchemistrydata.orglibretexts.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of structural information, and their combined interpretation allows for a confident assignment of the molecular structure. libretexts.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. libretexts.orgresearchgate.net

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the vinyl, chloropropyl, and methyl groups. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent non-equivalent protons. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp²) and the electronegativity of neighboring atoms. libretexts.orgyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Si-CH₃ | 0.15 (s, 3H) | -5.0 |

| Si-CH₂-CH₂-CH₂Cl | 0.70 (t, 2H) | 15.0 |

| Si-CH₂-CH₂-CH₂Cl | 1.80 (m, 2H) | 25.0 |

| Si-CH₂-CH₂-CH₂Cl | 3.50 (t, 2H) | 48.0 |

| Si-CH=CH₂ | 5.80 (dd, 2H) | 132.0 |

| Si-CH=CH₂ | 6.10 (dd, 2H) | 138.0 |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and are based on typical values for similar organosilane compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. nih.gov For this compound, characteristic absorption bands would be expected for the C-H bonds of the alkyl and vinyl groups, the C=C double bond of the vinyl groups, the Si-C bond, and the C-Cl bond. researchgate.netresearchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (vinyl) | 3050-3010 |

| C-H stretch (alkyl) | 2960-2850 |

| C=C stretch (vinyl) | 1630-1680 |

| Si-CH₃ deformation | 1260-1240 |

| Si-C stretch | 840-760 |

| C-Cl stretch | 750-550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the cleavage of bonds within the molecule. The isotopic pattern of the molecular ion peak would also confirm the presence of one chlorine atom.

Characterization of Polymeric Derivatives

Upon polymerization of the divinyl groups, the resulting poly(this compound) would exhibit significant changes in its spectroscopic data.

NMR: In the NMR spectra of the polymer, the signals corresponding to the vinyl protons and carbons would disappear or be significantly diminished, while new signals corresponding to the saturated polymer backbone would appear. acs.org

FTIR: Similarly, in the FTIR spectrum, the absorption band for the C=C stretch of the vinyl groups would disappear, providing clear evidence of polymerization. researchgate.net

By combining the data from these spectroscopic methods, a comprehensive and unambiguous structural characterization of both the this compound monomer and its resulting polymeric materials can be achieved.

Theoretical and Computational Investigations of 3 Chloropropylmethyldivinylsilane

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at an electronic level. For 3-chloropropylmethyldivinylsilane, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a common and effective method for such investigations in organosilicon chemistry, balancing computational cost with accuracy. nih.govrsc.org

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound dictates its chemical behavior. Molecular Orbital (MO) theory would be used to describe the distribution and energy of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack. In this compound, the HOMO is likely to be localized on the electron-rich vinyl groups. The LUMO energy indicates the molecule's ability to accept electrons, pointing to regions susceptible to nucleophilic attack. The LUMO would likely be associated with the antibonding orbitals of the silicon-chlorine or silicon-carbon bonds.

The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For organosilanes, the presence of d-orbitals on silicon can influence the MO energies and contribute to their unique reactivity compared to their carbon analogs. researchgate.net

Table 1: Hypothetical Molecular Orbital Energies for this compound (Calculated at B3LYP/6-31G(d) level)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the C=C π-bonds of the vinyl groups. |

| LUMO | -0.5 | Distributed along the σ*-orbital of the C-Cl bond and Si-C bonds. |

| HOMO-LUMO Gap | 8.0 | Indicative of a moderately reactive species. |

This table presents hypothetical data based on typical values for similar organosilanes to illustrate the expected results from a DFT calculation.

Conformational Analysis and Energetics

The flexibility of the chloropropyl chain allows this compound to exist in multiple conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. This involves systematically rotating the rotatable bonds (C-C and Si-C) and calculating the energy of each resulting geometry.

The relative energies of different conformers (e.g., gauche vs. anti arrangements of the chlorine atom relative to the silicon) are important for understanding the molecule's average structure and properties in bulk. In substituted silacyclohexanes, for instance, the conformational energies can be significantly different from their cyclohexane (B81311) counterparts due to the longer Si-C bond lengths and different electronic effects. nih.gov For this compound, the interplay of steric hindrance between the vinyl groups, the methyl group, and the chloropropyl chain, as well as electrostatic interactions involving the chlorine atom, would determine the preferred conformation.

Table 2: Hypothetical Relative Conformational Energies of this compound

| Conformer | Dihedral Angle (Si-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Anti | ~180° | 0.00 | 75 |

| Gauche | ~60° | 0.85 | 25 |

This table illustrates hypothetical energy differences between major conformers, a typical output of conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of molecules. nih.gov For this compound, predicting the ¹H, ¹³C, and ²⁹Si NMR chemical shifts would be particularly valuable.

The prediction process typically involves:

Optimizing the molecular geometry using a reliable method like DFT. unige.ch

Calculating the NMR shielding tensors for each nucleus in the optimized geometry.

Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

Accurate prediction often requires considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). rsc.orgresearchgate.net For complex molecules, it may be necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers. github.io Recent advances in computational methods, including the use of specific functionals and basis sets, have significantly improved the accuracy of NMR predictions for organosilicon compounds. researchgate.netnih.gov

Table 3: Comparison of Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Si-CH₃ | 0.10 | 0.09 |

| Si-CH=CH₂ | 5.80 - 6.25 | 5.64 - 6.20 |

| Si-CH₂- | 0.75 | 0.72 - 0.79 |

| -CH₂-CH₂Cl | 1.80 | 1.73 - 1.85 |

| -CH₂-Cl | 3.55 | 3.51 |

This table presents hypothetical predicted data alongside known experimental values to demonstrate the utility of computational NMR prediction. Experimental data from nih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling can illuminate the pathways of chemical reactions involving this compound, providing insights into reaction rates and product distributions.

Transition State Characterization in Catalytic Transformations

This compound can participate in various catalytic reactions, such as hydrosilylation, cross-coupling, and polymerization. nih.govacs.org Computational modeling can be used to map out the entire reaction coordinate, identifying key intermediates and, most importantly, the transition states.

The transition state is the highest energy point along the reaction pathway and its structure and energy determine the reaction's activation barrier and, consequently, its rate. For example, in a platinum-catalyzed hydrosilylation reaction involving one of the vinyl groups, computational chemists would model the oxidative addition of a silane (B1218182) to the platinum center, the coordination of the vinyl group, the migratory insertion step, and the final reductive elimination. mdpi.com Characterizing the transition state for each step would reveal the rate-determining step and explain the observed regioselectivity (i.e., why the silyl (B83357) group adds to a specific carbon of the double bond). nih.gov

Prediction of Reactivity and Selectivity in Organic Reactions

The two reactive functionalities in this compound—the vinyl groups and the chloropropyl group—allow for a range of transformations. The vinyl groups can undergo electrophilic addition and are key for hydrosilylation and polymerization reactions. wikipedia.orgthieme-connect.com The chloroalkyl group is susceptible to nucleophilic substitution, such as in Grignard-type reactions. nih.govresearchgate.net

Computational modeling can predict the selectivity of these reactions. For instance, in a reaction with a nucleophile, will it attack the silicon center, the carbon bearing the chlorine, or one of the vinyl carbons? By calculating the activation energies for each possible reaction pathway, a preference can be determined. For example, modeling the Grignard reaction with the chloropropyl group would involve calculating the energetics of the magnesium insertion and subsequent reactions. nih.govumn.edu Similarly, the regioselectivity of electrophilic attack on the vinyl groups can be rationalized by examining the stability of the potential carbocationic intermediates. youtube.com These predictive capabilities are invaluable for designing synthetic routes and understanding reaction outcomes.

Based on the conducted research, there is currently a lack of publicly available scientific literature detailing the theoretical and computational investigations specifically focused on the polymerization kinetics and thermodynamics modeling of this compound. Studies on the polymerization behavior of other silane or vinyl-containing monomers exist, but a direct and detailed analysis for this particular compound, as required by the specified outline, is not present in the available search results.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables on the "Polymerization Kinetics and Thermodynamics Modeling" of this compound at this time. Further original research would be required to generate the specific data requested.

In-Depth Article on this compound Unattainable Due to Lack of Publicly Available Research

A comprehensive and detailed article focusing solely on the chemical compound “this compound” and its specific applications in advanced materials research, as per the requested outline, cannot be generated at this time. Extensive searches for scientific literature, patents, and technical data have revealed a significant lack of publicly available information regarding the direct application of this specific compound in the detailed areas of interest.

The inquiry sought to structure an article around the compound's role in the development of functional polymeric materials, surface functionalization, and specialty elastomers. However, the available research primarily identifies this compound as a chemical intermediate—a precursor used in the synthesis of other molecules.

For instance, a doctoral thesis details the synthesis and purification of this compound, confirming its chemical structure. vt.edu In this context, the compound serves as a starting material to create more complex initiators for specific types of polymerization, such as for poly(2-ethyl-2-oxazoline) block copolymers. vt.edu This role as a reactant in a multi-step synthesis pathway is distinct from its direct use as a functional component in the final material applications specified in the request.

No significant research findings were uncovered that detail the use of this compound for:

Creating organosilicon polymers with tunable architectures or its incorporation into hybrid inorganic-organic materials .

Functioning as a modifier for substrate adhesion or as a key component in coatings for enhanced material performance .

Playing a direct role in the formulation of specialty elastomers and resins .

Therefore, while the existence and synthesis of this compound are documented, its functional role in advanced materials science as a direct additive or monomer, as outlined in the query, is not sufficiently reported in available scientific literature to produce the requested article.

Advanced Materials Research Incorporating 3 Chloropropylmethyldivinylsilane

Precursors for Emerging Technologies in Advanced Materials

The development of novel materials with enhanced performance characteristics is a cornerstone of technological innovation. In this context, 3-Chloropropylmethyldivinylsilane serves as a pivotal building block for the creation of functional polymers and composites. The presence of the vinyl groups facilitates polymerization and crosslinking reactions, while the chloropropyl group offers a site for subsequent chemical modifications, opening avenues for the creation of highly functionalized materials.

One notable area of research involves the use of this compound in the synthesis of functional prepolymers. These prepolymers can be further reacted or assembled to create complex macromolecular architectures, such as block copolymers. For instance, the synthesis of this compound has been documented as an intermediate step in the preparation of specialized polymers. In a documented synthesis, the compound was purified by vacuum distillation at 75°C and approximately 0.8 Torr. vt.edu This level of purity is essential for its use in controlled polymerization processes where stoichiometry and side reactions must be carefully managed.

The reactivity of the vinyl groups in this compound makes it a valuable monomer in the formulation of silicone elastomers and other polymeric materials. Vinylsilanes, in general, are recognized for their utility in polymer synthesis and surface treatments due to the reactivity of their double bonds. dakenchem.com This reactivity allows for participation in hydrosilylation reactions, a common method for crosslinking silicone polymers to form stable, three-dimensional networks. The resulting materials often exhibit desirable properties such as thermal stability, chemical resistance, and tunable mechanical characteristics.

Furthermore, the chloropropyl group provides a reactive handle for grafting other molecules onto the polymer backbone or for modifying surfaces. This "post-functionalization" capability is highly advantageous in designing materials for specific applications. For example, the chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. This versatility is crucial for developing materials for applications such as advanced coatings, membranes, and biomedical devices where surface properties and specific chemical interactions are paramount.

Research into vinylsilane precursors has also highlighted their importance in the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films. researchgate.net While not directly focused on this compound, this research underscores the broader significance of vinyl-containing silicon compounds as precursors for high-performance ceramic materials. researchgate.net The fundamental chemistry of vinylsilanes in such processes provides a basis for exploring the potential of more complex precursors like this compound in similar advanced manufacturing techniques.

Table of Research Findings on Related Vinylsilane Precursors

| Precursor Type | Application Area | Key Research Finding |

| General Vinylsilanes | Polymer Synthesis | The reactive double bond is essential for polymerization and surface treatment applications. dakenchem.com |

| Vinylsilane | Chemical Vapor Deposition | Enables the formation of high-quality Silicon Carbide (SiC) thin films at lower temperatures. researchgate.net |

| Functionalized Vinylsilanes | Silicone Elastomers | Acts as a crosslinking agent to form stable, three-dimensional polymer networks. |

| This compound | Functional Prepolymers | Synthesized and purified for use as an intermediate in the creation of block copolymers. vt.edu |

Future Research Directions and Unexplored Avenues

Novel and Sustainable Synthetic Methodologies for 3-Chloropropylmethyldivinylsilane

The primary known synthesis of this compound involves the Grignard reaction between 3-chloropropylmethyldichlorosilane (B1585121) and vinylmagnesium bromide. While effective, this method relies on organometallic reagents that can be sensitive to moisture and air, and may not align with modern principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic routes.

Potential Research Areas:

Direct Hydrosilylation Routes: Investigation into the direct, catalyzed hydrosilylation of a divinyl-containing silane (B1218182) with a chloropropyl source, or the double hydrosilylation of a suitable diene with a chloropropyl-containing silane, could offer a more atom-economical pathway. rsc.orgsigmaaldrich.com The development of selective catalysts that favor the desired product over potential side reactions would be a critical challenge.

Catalyst Development for Greener Synthesis: Exploring earth-abundant metal catalysts (e.g., iron, cobalt, nickel) to replace traditional precious metal catalysts (e.g., platinum) in potential synthetic routes would enhance the sustainability of its production. nih.gov

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency compared to batch processes.

Bio-based Precursors: In the long term, exploring pathways to derive the propyl or even the vinyl moieties from renewable bio-based feedstocks could significantly improve the environmental footprint of materials derived from this silane.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Methodology | Potential Advantages | Key Research Challenges |

| Grignard Reaction | Established route | Stoichiometric magnesium use, moisture sensitivity |

| Direct Hydrosilylation | Atom economy, potential for catalysis | Catalyst selectivity and activity, side reactions |

| Earth-Abundant Metal Catalysis | Sustainability, lower cost | Catalyst design and efficiency |

| Flow Chemistry | Safety, scalability, consistency | Reactor design and optimization |

Advanced Catalysis in Transformations of this compound

The reactivity of the two vinyl groups and the chloropropyl group can be selectively harnessed through advanced catalytic methods. Future research in this area could unlock a wide array of functionalized molecules and materials.

Key Unexplored Catalytic Transformations:

Selective Hydrosilylation: The development of catalysts that can selectively hydrosilylate one of the two vinyl groups would enable the synthesis of bifunctional monomers with both a remaining vinyl group for further polymerization and a functionalized silyl (B83357) group. Ruthenium and rhodium complexes have shown promise in controlling the regioselectivity of alkyne hydrosilylation and could be explored for this divinyl system. sigmaaldrich.comacs.org

Cross-Coupling Reactions: The chloropropyl group is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of organic functionalities. Research into palladium or nickel-catalyzed coupling reactions of this specific silane is currently lacking. thermofishersci.in

Controlled Radical Polymerization Catalysis: While the vinyl groups can undergo free-radical polymerization, the use of techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) could be catalyzed to create well-defined polymer architectures. researchwithrutgers.commdpi.com The influence of the silane moiety on these catalytic processes is a key area for investigation.

Thiol-Ene "Click" Chemistry: The vinyl groups are ideal candidates for the highly efficient and selective thiol-ene reaction. wikipedia.org Research into photo- or thermally-initiated thiol-ene reactions with multifunctional thiols could lead to the formation of highly crosslinked and functional networks. The kinetics of this reaction with this compound have yet to be studied. nsf.govrsc.org

Precision Polymer Synthesis and Macromolecular Engineering with this compound

The dual reactivity of this compound makes it an exciting candidate for creating complex and precision polymer architectures. This remains a largely unexplored field for this specific monomer.

Future Research in Polymer Architecture:

Controlled/Living Polymerizations: Employing controlled/living polymerization techniques such as ATRP and RAFT would allow for the synthesis of polymers with controlled molecular weights and low dispersity. epa.govnih.gov This would enable the creation of well-defined homopolymers, block copolymers, and star polymers.

Grafting and Surface Modification: The chloropropyl group can be converted into an initiator for surface-initiated polymerizations (e.g., SI-ATRP). This would allow for the grafting of polymer brushes from surfaces, creating materials with tailored wettability, biocompatibility, or anti-fouling properties. mdpi.comacs.org

Hyperbranched and Dendritic Polymers: The divinyl functionality could be exploited in A2 + B3 type polymerizations to create hyperbranched polymers. mdpi.comnih.gov The chloropropyl group could then be functionalized to introduce a high density of reactive sites at the periphery of the macromolecule.

Sequential Functionalization: A key avenue for research is the development of orthogonal reaction strategies to sequentially modify the different functional groups. For instance, one vinyl group could be polymerized, followed by the chemical transformation of the chloropropyl group, and finally, the reaction of the second vinyl group. This would lead to highly complex and functional macromolecular structures.

| Polymerization Technique | Potential Polymer Architecture | Unexplored Aspects for 3-CPMDVS |

| ATRP/RAFT | Well-defined linear and block copolymers | Monomer reactivity ratios, catalyst tolerance |

| SI-ATRP | Polymer-grafted surfaces | Initiator efficiency, grafting density control |

| Thiol-Ene Polymerization | Crosslinked networks, functional hydrogels | Curing kinetics, network properties |

| A2 + B3 Polycondensation | Hyperbranched polymers | Control over degree of branching |

Computational Design and Materials Discovery Leveraging this compound as a Building Block

Computational chemistry and materials informatics offer powerful tools to accelerate the discovery and design of new materials based on this compound, yet no specific computational studies on this molecule were found.

Promising Computational Avenues:

Reaction Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of its synthesis and subsequent catalytic transformations. researchgate.net This could help in designing more selective and efficient catalysts.

Predicting Polymer Properties: Molecular dynamics (MD) simulations could be used to predict the physical and chemical properties of polymers derived from this compound. This includes properties like glass transition temperature, mechanical strength, and permeability, guiding experimental efforts towards materials with desired characteristics.

High-Throughput Virtual Screening: Computational screening of virtual libraries of polymers derived from this compound (by varying co-monomers and post-polymerization modifications) could identify promising candidates for specific applications, such as gas separation membranes, dielectric materials, or biocompatible coatings.

Interfacial Interactions: Simulations could model the interaction of functionalized polymers with different surfaces or biological molecules, aiding in the design of advanced adhesives, coatings, and biomedical devices. mdpi.com

Q & A

Q. What are the key synthetic routes for 3-chloropropylmethyldivinylsilane, and how do reaction conditions influence purity?

this compound is typically synthesized via hydrosilylation reactions involving chloropropyl-substituted silane precursors and divinyl reagents. The reaction requires precise control of temperature (80–120°C) and catalysts like platinum-based complexes (e.g., Karstedt catalyst) to minimize side reactions such as oligomerization . Purity is highly dependent on solvent choice (e.g., anhydrous toluene) and inert atmosphere conditions to prevent hydrolysis of the chloropropyl group . Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to isolate the target compound (>98% purity) .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Structural analysis : Use H NMR (δ 0.1–0.3 ppm for Si–CH, δ 1.6–2.0 ppm for CHCl) and FTIR (Si–C stretching at 1250 cm, C–Cl at 700 cm) .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C, with residual siloxane networks forming above 300°C . Differential scanning calorimetry (DSC) reveals exothermic peaks during crosslinking reactions .

Q. What are the primary applications of this compound in polymer science?

The compound acts as a bifunctional monomer in silicone elastomers, enabling crosslinking via both vinyl and chloropropyl groups. It enhances mechanical properties (e.g., tensile strength >5 MPa) in high-temperature-resistant silicones for aerospace seals and electronic encapsulation . The chloropropyl group also facilitates covalent bonding to inorganic surfaces (e.g., silica nanoparticles) in hybrid composites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between the vinyl and chloropropyl groups?

Divergent reactivity arises from steric and electronic effects:

- Vinyl groups : Participate in radical-initiated thiol-ene reactions (fast kinetics, ~10 Ms) under UV light .

- Chloropropyl groups : Undergo nucleophilic substitution (S2) with amines or alkoxides but require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

To avoid interference, sequential functionalization is recommended: first activate vinyl groups, then modify chloropropyl groups post-crosslinking . Kinetic studies using Si NMR can monitor competing pathways .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Gas chromatography-mass spectrometry (GC-MS) : Detects residual siloxane oligomers (<0.5% w/w) with DB-5MS columns and splitless injection .

- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantifies catalyst residues (e.g., Pt <10 ppm) using collision/reaction cell modes .

- X-ray photoelectron spectroscopy (XPS) : Validates surface composition in hybrid materials (Si 2p binding energy at ~102 eV for Si–C bonds) .

Q. How do environmental factors (humidity, oxygen) affect its storage stability, and what mitigation strategies are effective?

- Humidity : Hydrolysis of Si–Cl bonds generates HCl and silanols, degrading purity. Store under inert gas (argon) with molecular sieves (3Å) to maintain <1 ppm HO .

- Oxygen : Radical-initiated oxidation of vinyl groups forms peroxides. Add inhibitors (e.g., BHT at 0.1% w/w) and store at –20°C in amber vials .

Accelerated aging studies (40°C/75% RH) coupled with FTIR monitoring provide shelf-life predictions .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

- Step 1 : Pre-dry solvents (toluene, THF) over molecular sieves for 24 hours.

- Step 2 : Optimize catalyst loading (0.5–1.0 mol% Pt) via kinetic profiling to balance reactivity and side-product formation .

- Step 3 : Validate reaction completion using TLC (hexane:ethyl acetate 9:1) or in situ IR for Si–H consumption .

Q. How should researchers design experiments to compare its performance with analogous silanes (e.g., 3-aminopropyltrimethoxysilane)?

- Controlled variables : Fixed curing conditions (time, temperature) and filler content (e.g., 20 wt% SiO).

- Performance metrics : Adhesion strength (ASTM D4541), thermal conductivity (ASTM E1530), and hydrolytic stability (7-day water immersion at 60°C) .

- Statistical analysis : Use ANOVA with Tukey’s post-hoc test (p <0.05) to differentiate material properties .

Data Interpretation and Reporting

Q. How to address inconsistencies in spectroscopic data across studies?

Cross-validate results with multiple techniques:

Q. What ethical and documentation practices are critical for publishing research on this compound?

- Safety : Disclose handling protocols for HCl byproducts (ventilation, neutralization) .

- Data transparency : Archive raw spectral data (e.g., via Figshare) and report CAS 2530-87-2 for unambiguous identification .

- Ethical compliance : Obtain institutional approval for hazard assessments (e.g., LD50 >2000 mg/kg in rodent studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products